REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:7]=1[F:16])(=O)C.[OH-].[Na+]>CO>[F:16][C:7]1[C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:6]=1[CH2:5][OH:4] |f:1.2|
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Name
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2-fluoro-3,4-dimethoxybenzyl acetate
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Quantity
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5.4 g
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Type
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reactant
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Smiles
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C(C)(=O)OCC1=C(C(=C(C=C1)OC)OC)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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After evaporation of the methanol the residue
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Type
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EXTRACTION
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Details
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is extracted with methylene chloride
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Type
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WASH
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Details
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The combined extracts are washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
|
The residue is chromatographed on 80 g of silica gel with methylene chloride/methanol (95:5)
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Name
|
|
Type
|
product
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Smiles
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FC1=C(CO)C=CC(=C1OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |